molecular formula C13H18O2 B13461888 3-Phenylheptanoic acid

3-Phenylheptanoic acid

Cat. No.: B13461888
M. Wt: 206.28 g/mol
InChI Key: YEUNYNJOKMJRMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenylheptanoic acid (CAS 225917-33-9) is a white solid with a molecular formula of C13H18O2 and a molecular weight of 206.28 g/mol . As a member of the phenylalkanoic acid family, it features a phenyl group substituted at the third carbon of a heptanoic acid chain, a structure that influences its steric and electronic properties and makes it a valuable intermediate in organic synthesis . Researchers utilize this compound in stereoselective synthesis, where its chiral center at the C3 position allows for the production of specific enantiomers. For instance, the (S)-(+)-enantiomer can be synthesized via chiral auxiliary-mediated asymmetric synthesis or organometallic conjugate addition using reagents like n-butylmagnesium bromide . Its derivatives, including hydroxy- and oxo-functionalized analogues, are investigated for various biological activities, such as potential roles as enzyme inhibitors like N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors . This compound is for research use only. It is not intended for human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

3-phenylheptanoic acid

InChI

InChI=1S/C13H18O2/c1-2-3-7-12(10-13(14)15)11-8-5-4-6-9-11/h4-6,8-9,12H,2-3,7,10H2,1H3,(H,14,15)

InChI Key

YEUNYNJOKMJRMC-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for 3 Phenylheptanoic Acid

Classical Organic Synthesis Approaches to 3-Phenylheptanoic Acid

The foundational methods for synthesizing this compound often rely on well-established organic reactions. These classical approaches are valued for their reliability and the accessibility of starting materials.

Friedel-Crafts Acylation Strategies in Phenylheptanoic Acid Synthesis

One prominent method for synthesizing phenylalkanoic acids is through Friedel-Crafts acylation. masterorganicchemistry.com This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene (B151609), with an acyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com For the synthesis of a precursor to this compound, benzene can be acylated with heptanoyl chloride. The resulting ketone can then be reduced to yield the desired phenylheptanoic acid structure. A key advantage of the Friedel-Crafts acylation is that it avoids the carbocation rearrangements that can be problematic in Friedel-Crafts alkylation reactions. masterorganicchemistry.com

Malonic Acid Derivative Condensation Routes for this compound and Analogues

The malonic ester synthesis provides a versatile route to carboxylic acids. libretexts.orgwikipedia.org This method utilizes diethyl malonate or a similar malonic acid ester as a key reagent. libretexts.orgwikipedia.org The α-hydrogens of the malonic ester are acidic and can be removed by a base, such as sodium ethoxide, to form an enolate. libretexts.org This enolate then acts as a nucleophile, reacting with an appropriate alkyl halide. libretexts.org

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of this compound requires stereoselective methods that control the formation of the chiral center at the C3 position. These approaches are crucial for applications where a single enantiomer is desired.

Chiral Auxiliary-Mediated Asymmetric Synthesis of β-Substituted Alkanoic Acids

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. A general method for preparing optically pure β-substituted alkanoic acids involves the use of chiral auxiliaries like (2R,3S)-6-alkylidene-3,4-dimethyl-2-phenylperhydro-1,4-oxazepine-5,7-diones. oup.comresearchgate.net

In a specific example, the conjugate addition of n-butylmagnesium bromide to (Z)-(2R,3S)-6-benzylidene-3,4-dimethyl-5,7-dioxo-2-phenylperhydro-1,4-oxazepine in the presence of nickel chloride, followed by hydrolysis and decarboxylation, yields highly enantiomerically pure (99%) this compound in a high yield of 92%. researchgate.net Similarly, the reaction of lithium dibutylcuprate with (E)- and (Z)-6-benzylidene derivatives of (2R,3S)-3,4-dimethyl-2-phenylperhydro-1,4-oxazepine-5,7-dione can produce (S)-(+)-3-phenylheptanoic acid. oup.com

Use of Organometallic Reagents in Enantioselective Pathways for this compound

Organometallic reagents play a significant role in the enantioselective synthesis of chiral molecules. The addition of organometallic reagents to carbonyls or imines bearing a chiral directing group is a common strategy. For instance, the highly diastereoselective 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines are well-established for creating chiral amines. researchgate.net

In the context of this compound, organometallic reagents can be used in conjugate addition reactions. The conjugate addition of Grignard reagents to α,β-unsaturated systems, catalyzed by transition metals like nickel chloride, is a powerful method for creating carbon-carbon bonds. oup.comresearchgate.net As mentioned previously, the reaction of n-butylmagnesium bromide with a chiral substrate in the presence of nickel chloride is a key step in an enantioselective synthesis of this compound. researchgate.net Another approach involves the use of lithium dialkylcuprates in conjugate addition reactions to chiral α,β-unsaturated esters or amides. oup.com

Derivatization Strategies for Functionalized this compound Analogues

Derivatization of this compound allows for the creation of a diverse range of analogues with modified properties. These strategies can introduce new functional groups to the carboxylic acid moiety, the phenyl ring, or the heptyl chain.

One common derivatization involves the modification of the carboxylic acid group. For instance, the carboxylic acid can be converted into an ester or an amide. This can be achieved through standard esterification or amidation reactions. google.com For example, reacting this compound with an alcohol in the presence of an acid catalyst would yield the corresponding ester.

Another strategy is the introduction of substituents onto the phenyl ring through electrophilic aromatic substitution reactions. The phenyl group can undergo reactions such as nitration, halogenation, or further Friedel-Crafts reactions, depending on the desired functionality.

Furthermore, dehydrogenation reactions can introduce unsaturation into the aliphatic chain. For example, a Pd(II)-catalyzed sequential dehydrogenation of phenylheptanoic acid can produce the corresponding conjugated diene. nih.gov

Below is a table summarizing some of the synthetic approaches discussed:

Synthetic Approach Key Reagents and Conditions Product Key Features
Friedel-Crafts Acylation Benzene, Heptanoyl Chloride, AlCl₃Phenylheptanone (precursor)Avoids carbocation rearrangements. masterorganicchemistry.com
Malonic Ester Synthesis Diethyl Malonate, Sodium Ethoxide, Alkyl HalidesThis compoundVersatile for creating substituted carboxylic acids. libretexts.orgwikipedia.org
Chiral Auxiliary-Mediated Synthesis Chiral oxazepine derivative, n-butylmagnesium bromide, NiCl₂Enantiomerically pure this compoundHigh enantioselectivity. researchgate.net
Organometallic Conjugate Addition Lithium dibutylcuprate, Chiral benzylidene derivative(S)-(+)-3-Phenylheptanoic acidFormation of specific enantiomers. oup.com
Derivatization (Dehydrogenation) Pd(II) catalystConjugated diene of this compoundIntroduces unsaturation. nih.gov

Synthesis of Hydroxy- and Oxo-Functionalized this compound Derivatives

The introduction of hydroxy and oxo functionalities onto the this compound scaffold creates derivatives with diverse chemical properties and potential applications. Research has explored various synthetic routes to access these compounds, ranging from chemical synthesis to biocatalysis.

One area of investigation involves the synthesis of N-(2-oxo-3-oxetanyl)amides, where phenylheptanoic acid derivatives are used as precursors. For instance, a phenylheptanoic derivative was explored in the synthesis of NAAA (N-acylethanolamine-hydrolyzing acid amidase) inhibitors. escholarship.org The general synthetic strategy involves the conversion of the carboxylic acid to an acyl chloride, which is then reacted with an amine, such as (S)-3-aminodihydrofuran-2-one hydrobromide, to form the final amide product. escholarship.orgnih.gov

Another approach focuses on the creation of oxo-derivatives at different positions of the alkyl chain. For example, 7-oxo-7-(4-trifluoromethylphenyl)heptanoic acid represents a class of oxo-substituted heptanoic acid derivatives. A general method for synthesizing 2-oxo-3-aromatic carboxylic acids involves the alkylation of phenylpyruvic acid. This reaction proceeds by treating phenylpyruvic acid with a base, such as sodium hydroxide, and an alkylating agent like pentyl bromide in the presence of a phase-transfer catalyst to yield 2-oxo-3-phenyloctanoic acid, a close analogue to a heptanoic derivative. epo.org

Hydroxy-functionalized derivatives, such as 3-hydroxy-7-phenylheptanoic acid, have also been a subject of study, particularly in the context of their antimicrobial properties. nii.ac.jp The synthesis of such compounds can be approached through various methods, including the optical resolution of racemic mixtures via diastereomeric salt formation to obtain specific enantiomers. nii.ac.jp Furthermore, biosynthetic pathways in microorganisms offer a route to hydroxylated phenylalkanoic acids. For instance, engineered E. coli strains utilizing an iterative carbon chain elongation pathway can produce omega-phenyl β-hydroxy acyl-CoA intermediates from omega-phenyl CoA thioester primers. google.com This platform involves a sequence of enzymatic reactions catalyzed by thiolase, dehydrogenase, dehydratase, and reductase. google.com Specifically, a dehydrogenase converts an omega-phenyl β-keto acyl-CoA to an omega-phenyl β-hydroxy acyl-CoA. google.com

Table 1: Synthesis of Selected Hydroxy- and Oxo-Functionalized Phenylheptanoic Acid Derivatives and Analogues

Derivative/Analogue NameFunctional GroupSynthetic Method/Precursor
N-(2-oxo-3-oxetanyl)phenylheptanoamideOxo-amideReaction of phenylheptanoyl chloride with (S)-3-aminodihydrofuran-2-one hydrobromide. escholarship.orgnih.gov
7-Oxo-7-(4-trifluoromethylphenyl)heptanoic acidOxoSynthesis from trifluoro-substituted precursors.
2-Oxo-3-phenyloctanoic acidOxoAlkylation of phenylpyruvic acid with pentyl bromide. epo.org
3-Hydroxy-7-phenylheptanoic acidHydroxyOptical resolution of racemic mixtures. nii.ac.jp
Omega-phenyl β-hydroxy acyl-CoAHydroxyMicrobial biosynthesis via dehydrogenase-catalyzed reduction of omega-phenyl β-keto acyl-CoA. google.com

Exploration of Analogues with Modified Phenylalkanoic Acid Backbones

Modification of the phenylalkanoic acid backbone of this compound has been extensively explored, primarily through biosynthetic and enzymatic approaches, to produce novel polymers and compounds with tailored properties. These methods often leverage the metabolic pathways of various microorganisms.

A significant area of research is the biosynthesis of polyhydroxyalkanoates (PHAs), which are biodegradable polyesters. Strains of Pseudomonas, such as Pseudomonas putida, are capable of incorporating phenylalkanoic acids as monomeric units into PHA polymers when fed these compounds as carbon sources. researchgate.netmdpi.com For example, when strains of Pseudomonas were supplied with 6-phenylhexanoic acid or 7-phenylheptanoic acid, they accumulated PHAs that included aromatic monomers like 3-hydroxy-5-phenylvalerate and 3-hydroxy-6-phenylhexanoate, effectively creating a polymer with a modified backbone derived from the original phenylalkanoic acid. mdpi.comethz.ch This process occurs via the β-oxidation cycle. researchgate.netmdpi.com

The degradation pathways of n-phenylalkanoic acids in bacteria also present a method for backbone modification. In Pseudomonas putida U, two distinct β-oxidation systems (βI and βII) are involved in the catabolism of these acids. researchgate.net By disrupting genes in the primary βI pathway, it is possible to channel n-phenylalkanoyl-CoA derivatives into the slower βII system, leading to the synthesis and accumulation of novel poly-3-OH-n-phenylalkanoates (PHPhAs). researchgate.net This genetic manipulation allows for the production of polymers with different chain lengths and properties.

Microbial platforms have been engineered specifically for the production of omega-phenyl products with modified backbones. By utilizing an iterative carbon chain elongation pathway in E. coli, an omega-phenyl CoA thioester primer can be extended by two carbons with each cycle. google.com The core pathway involves four key enzymes: a thiolase for condensation, a dehydrogenase for reduction to a β-hydroxy intermediate, a dehydratase to form an enoyl-CoA, and a reductase to yield the elongated acyl-CoA. google.com This modular system allows for the synthesis of various omega-phenyl carboxylic acids with different chain lengths by controlling the number of iterations and the termination steps. google.com

Table 2: Research on Analogues with Modified Phenylalkanoic Acid Backbones

Research FocusOrganism/SystemPrecursor(s)Resulting Analogue/Product
Biosynthesis of Aromatic PHAsPseudomonas strains6-Phenylhexanoic acid, 7-Phenylheptanoic acidPolyhydroxyalkanoates containing various aromatic monomers (e.g., 3H5PhV, 3H6PhHx). mdpi.comethz.ch
Genetic Modification of β-OxidationPseudomonas putida Un-PhenylalkanoatesNovel poly-3-OH-n-phenylalkanoates (PHPhAs). researchgate.net
Engineered Biosynthetic PathwayE. coliOmega-phenyl CoA thioester primers, Acetyl-CoAOmega-phenyl carboxylic acids of varying chain lengths. google.com

Biosynthetic Pathways and Natural Occurrence Research

Isolation and Characterization from Biological Sources

The compound 3-Phenylheptanoic acid has been identified in the methanolic extracts of Cyperus aucheri. researchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of the leaves of this plant species revealed the presence of this compound, benzylammonium salt. researchgate.net The genus Cyperus is known for its rich phytochemical composition, which includes a variety of bioactive compounds such as alkaloids, flavonoids, phenols, tannins, and triterpenoids. nih.gove3s-conferences.orgresearchgate.net While many studies have focused on the pharmacological properties of various Cyperus species, the specific investigation into the presence of phenylalkanoic acids is less common. nih.govfrontiersin.org The identification of this compound in C. aucheri suggests that this class of compounds may be more widely distributed within the genus than currently documented. researchgate.net

Table 1: Phytochemicals Identified in Cyperus aucheri Methanolic Extract researchgate.net

Compound NameRetention Time (min)Molecular Mass
This compound, benzylammonium salt3.144313.20418
2-(benzyloxymethyl)-5-methylfuran3.407202.09938
N-[5-(1-Cyano-2-furan-2-yl-vinyl)- pnas.orgtandfonline.comwikipedia.orgthiadiazol-2-yl]-benzamide4.174322.052446
4-methoxycarbonylphenyl)methyl 4-methylbenzoate4.386284.104858

This table is not exhaustive and represents a selection of compounds identified alongside this compound, benzylammonium salt in the study.

Microbial fermentation is a significant area of research for the production of various organic acids, including phenylalkanoic acids. While direct fermentative production of this compound is not extensively detailed, studies on related phenylalkanoic acids provide insights into potential pathways. For instance, the production of 3-phenyllactic acid (PLA) through fermentation by Lactobacillus species has been well-documented. nih.govnih.gov These processes often involve the bioconversion of precursors like phenylpyruvic acid (PPA). nih.govnih.gov

Furthermore, research into the production of polyhydroxyalkanoates (PHAs), which are biopolyesters produced by various bacteria, has explored the use of phenylalkanoic acids as substrates. asm.orgjmb.or.krnih.gov Bacteria such as Pseudomonas putida can metabolize phenylalkanoic acids and incorporate them into PHA polymers. asm.orgjmb.or.krdtu.dk For example, P. putida has been shown to utilize 6-phenylhexanoic acid to produce the homopolymer P(3H6PhHx). nih.gov This indicates the presence of enzymatic machinery capable of processing phenylalkanoic acid structures, which could potentially be engineered for the production of specific compounds like this compound. The cometabolism of ω-phenylalkanoic acids with other carbon sources, such as butyric acid, has been shown to enhance the production of aromatic polyesters in Pseudomonas putida BM01. jmb.or.kr

Elucidation of Biosynthetic Precursors and Enzymatic Steps

The biosynthesis of phenylalkanoic acids is intrinsically linked to the metabolism of the aromatic amino acid phenylalanine. pnas.orgfrontiersin.orgwikipedia.org Phenylalanine serves as a crucial precursor for a vast array of plant secondary metabolites through the phenylpropanoid pathway. frontiersin.orgwikipedia.org The initial step in this pathway is the deamination of L-phenylalanine to cinnamic acid, catalyzed by the enzyme phenylalanine ammonia-lyase. wikipedia.org

In bacteria, the catabolism of phenylalanine can proceed through various routes, often converging on the formation of phenylacetyl-CoA. pnas.orgasm.org One pathway involves the transamination of phenylalanine to phenylpyruvate, which can then be oxidatively decarboxylated to form phenylacetate (B1230308). asm.org Phenylacetate is subsequently activated to phenylacetyl-CoA. pnas.orgasm.org This central intermediate, phenylacetyl-CoA, is a key substrate for further enzymatic modifications, including ring epoxidation by multicomponent oxygenases. asm.org The degradation of a significant portion of aromatic compounds in bacteria, including phenylalanine and phenylalkanoic acids with an even number of carbon atoms, proceeds through the phenylacetyl-CoA pathway. asm.org In some anaerobic bacteria, phenylalanine can be converted to trans-cinnamic acid via 2R-hydroxy-3-(phenyl)propanoic acid. tandfonline.com

The carbon chain of phenylalkanoic acids is derived from pathways related to fatty acid metabolism. The biosynthesis of fatty acids involves the sequential addition of two-carbon units from acetyl-CoA. wikipedia.orgnih.gov A similar mechanism, but in reverse (the reverse β-oxidation cycle), can be utilized to synthesize carboxylic acids, including those with a phenyl group. google.com

The β-oxidation pathway is the primary mechanism for the degradation of fatty acids, yielding acetyl-CoA. researchgate.net In the context of phenylalkanoic acids, this pathway can work in reverse to elongate a phenyl-containing primer. For example, the synthesis of 4-phenylbutyric acid and 6-phenylhexanoic acid can be achieved using phenylacetyl-CoA as a primer and acetyl-CoA as the extender unit in a reverse β-oxidation platform. google.com This process involves a series of enzymatic reactions catalyzed by thiolase, dehydrogenase, dehydratase, and reductase enzymes. google.com In Pseudomonas putida, two distinct sets of β-oxidation enzymes are involved in the degradation of n-alkanoic and n-phenylalkanoic acids. researchgate.net The activation of these acids to their corresponding CoA esters by acyl-CoA synthetases (FadD) is a critical initial step for their entry into the β-oxidation cycle. asm.orgoup.com

Table 2: Key Enzymes in Phenylalkanoic Acid Metabolism

EnzymeFunctionPathway InvolvementReference
Phenylalanine ammonia-lyaseDeamination of L-phenylalanine to cinnamic acidPhenylpropanoid pathway wikipedia.org
Acyl-CoA synthetase (FadD)Activation of fatty acids and phenylalkanoic acids to their CoA estersβ-oxidation asm.orgoup.com
ThiolaseCondensation of an acyl-CoA primer with acetyl-CoAReverse β-oxidation google.com
Dehydrogenase, Dehydratase, ReductaseChain elongation steps in reverse β-oxidationReverse β-oxidation google.com
Phenylacetyl-CoA ligaseActivation of phenylacetate to phenylacetyl-CoAPhenylacetate catabolism pnas.org

Advanced Analytical Chemistry Methodologies

Chromatographic Separation Techniques Development

Chromatography, coupled with mass spectrometry, offers powerful tools for the separation and identification of phenylalkanoic acids from complex mixtures. The choice between gas and liquid chromatography depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification of Phenylalkanoic Acids

Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds like phenylalkanoic acids. For carboxylic acids, a derivatization step is often required to convert the non-volatile acid into a more volatile ester, such as a methyl ester, to improve its chromatographic behavior.

In the analysis of phenylalkanoic acids, identification is typically achieved by comparing the retention time and the mass spectrum of an unknown peak to that of a known standard. scilit.comresearchgate.net The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule upon electron ionization. For phenylalkanoic acid methyl esters, a characteristic and highly diagnostic fragmentation involves the formation of the tropylium (B1234903) ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91, which results from the cleavage of the bond beta to the phenyl group. oup.com

In a study identifying phytochemicals in a plant extract, 3-phenylheptanoic acid was identified based on its retention time, molecular weight, and mass spectral fragmentation pattern. scilit.comiaea.org Publicly available mass spectral data for this compound indicates key peaks that are instrumental for its identification.

Table 1: Key GC-MS Fragmentation Ions for this compound

Mass-to-Charge Ratio (m/z) Proposed Ion Fragment Significance
107 [C₈H₁₁]⁺ Top Peak
91 [C₇H₇]⁺ (Tropylium ion) Characteristic of phenylalkanoic acids
146 [M - C₄H₈O]⁺ Fragmentation of the alkyl chain

Source: PubChem CID 572145 nih.gov

Quantification using GC-MS can be performed by creating a calibration curve with known concentrations of a this compound standard and relating the peak area of the analyte in a sample to this curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Related Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for analyzing compounds in complex biological matrices, such as plasma and urine. nih.gov It is particularly well-suited for the analysis of less volatile or thermally labile metabolites that are not amenable to GC-MS without derivatization.

While specific LC-MS/MS methods for this compound are not extensively documented, methods developed for other short-chain fatty acids (SCFAs) can be adapted. These methods often employ derivatization to enhance the chromatographic retention on reverse-phase columns and to improve ionization efficiency. shimadzu.comnih.gov Common derivatizing agents include 3-nitrophenylhydrazine (B1228671) (3-NPH) and O-benzylhydroxylamine (O-BHA). shimadzu.comresearchgate.net

The development of an LC-MS/MS method would involve:

Sample Preparation: Extraction of the analyte from the biological matrix, often through liquid-liquid extraction or protein precipitation. nih.gov

Derivatization: Reaction with a suitable agent to improve analytical performance. For example, 3-NPH reacts with the carboxylic acid group. shimadzu.comlipidmaps.org

Chromatographic Separation: Separation of the derivatized analyte from other matrix components on a suitable LC column, typically a C18 reverse-phase column. lipidmaps.org

Mass Spectrometric Detection: Detection using tandem mass spectrometry, often in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. nih.govlipidmaps.org This involves selecting a specific precursor ion (the derivatized molecule) and monitoring for a specific product ion after fragmentation.

This approach allows for the quantification of related metabolites, which is crucial for understanding the metabolic fate of this compound in biological systems. nih.govnih.gov

High-Resolution Mass Spectrometry for Structural Elucidation of Complex Mixtures

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown compound. This is a powerful tool for the structural elucidation of novel compounds and for the analysis of complex mixtures, such as those found in metabolomics studies. nih.govmdpi.comd-nb.info

When coupled with liquid chromatography (LC-HRMS), it can be used to analyze a wide range of metabolites in biological samples like plasma and urine. nih.govd-nb.info For this compound and its potential metabolites in a complex biological sample, LC-HRMS can be used to:

Identify Known Compounds: By matching the accurate mass and retention time to a database of known compounds.

Elucidate Unknown Structures: The accurate mass measurement allows for the generation of a molecular formula. Further structural information can be obtained from the fragmentation pattern in MS/MS experiments. researchgate.net

For instance, in the analysis of phytochemicals, untargeted metabolomics approaches using UHPLC-HRMS have been employed to profile a wide range of compounds, including phenylpropanoic acids, in human plasma and urine. nih.govd-nb.info This technique is critical for differentiating between isomers and for identifying novel metabolites that may be structurally related to this compound. nih.gov

Spectroscopic Characterization Research of this compound

Spectroscopic techniques are indispensable for the definitive structural characterization of molecules like this compound. Nuclear magnetic resonance and infrared spectroscopy provide detailed information about the connectivity of atoms and the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of a phenylalkanoic acid, the protons on the phenyl group typically appear in the aromatic region (around 7-8 ppm), while the protons on the alkyl chain appear at higher field (lower ppm values). wiley-vch.de The acidic proton of the carboxylic acid group is highly deshielded and usually appears as a broad singlet at a very low field, often around 12 ppm. openstax.orglibretexts.org

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. The carboxyl carbon is characteristically found in the range of 165-185 ppm. openstax.org The carbons of the phenyl ring appear in the aromatic region (typically 120-140 ppm), and the aliphatic carbons of the heptanoic acid chain are found at higher field strengths.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxyl (COOH) ~12.0 (broad s) ~179
Phenyl (C₆H₅) ~7.1-7.3 (m) ~126-145
CH alpha to phenyl Multiplet ~45
CH₂ beta to phenyl Multiplet ~36
Alkyl Chain (CH₂, CH₃) ~0.8-1.7 (m) ~14-32

Note: These are approximate values and can vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. vaia.com For this compound, the most characteristic absorptions are those of the carboxylic acid group. orgchemboulder.comtutorchase.com

The IR spectrum of a carboxylic acid is distinguished by two main features:

A very broad O-H stretching vibration that appears in the region of 2500-3300 cm⁻¹. openstax.orglibretexts.org This broadness is a result of hydrogen bonding between carboxylic acid molecules.

A strong and sharp C=O (carbonyl) stretching vibration that typically appears between 1700 and 1760 cm⁻¹. libretexts.orgjove.com For a saturated aliphatic carboxylic acid, this peak is often observed around 1710 cm⁻¹. openstax.org

Other absorptions in the spectrum correspond to C-H stretching and bending vibrations of the phenyl group and the alkyl chain, as well as C-O stretching of the carboxylic acid. orgchemboulder.com

Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber Range (cm⁻¹) Vibration Type Functional Group
2500-3300 (very broad) O-H stretch Carboxylic Acid
2850-2960 (sharp) C-H stretch Alkyl Chain
~1710 (strong, sharp) C=O stretch Carboxylic Acid
1440-1395 O-H bend Carboxylic Acid
1320-1210 C-O stretch Carboxylic Acid

Source: General ranges for carboxylic acids from various spectroscopy resources. openstax.orgorgchemboulder.comlibretexts.org

Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation, CD Spectroscopy)

The stereochemical configuration of this compound enantiomers is determined using chiroptical methods, which are analytical techniques that rely on the differential interaction of chiral molecules with polarized light. These methods are fundamental for distinguishing between the (R)- and (S)-enantiomers, which are non-superimposable mirror images of each other and thus possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, their interaction with plane-polarized or circularly polarized light is distinct, providing a basis for their identification and characterization. The primary chiroptical techniques employed for the stereochemical analysis of chiral molecules like this compound include optical rotation and circular dichroism (CD) spectroscopy.

Optical Rotation

Optical rotation is a measure of the extent to which a chiral compound rotates the plane of plane-polarized light. When plane-polarized light is passed through a solution containing an enantiomer of this compound, the plane of the light is rotated either to the right (dextrorotatory, (+)) or to the left (levorotatory, (-)). The direction and magnitude of this rotation are characteristic of the specific enantiomer.

The specific rotation, denoted as [α], is a standardized measure of this rotation and is calculated using the observed rotation (α), the path length of the sample cell (l), and the concentration of the solution (c). The measurement is typically performed at a specific temperature (T) and wavelength (λ), commonly the sodium D-line (589 nm).

The (S)-enantiomer of this compound has been reported as dextrorotatory, designated as (S)-(+)-3-Phenylheptanoic acid. Conversely, the (R)-enantiomer would be levorotatory, (R)-(-)-3-Phenylheptanoic acid, with a specific rotation of the same magnitude but opposite sign. While the dextrorotatory nature of the (S)-enantiomer is noted in the literature, specific numerical values for its rotation are not consistently reported across publicly available scientific databases and publications.

Table 1: Illustrative Representation of Specific Rotation Data for this compound Enantiomers

EnantiomerPredicted Sign of RotationSpecific Rotation [α]D (degrees)SolventConcentration (g/100mL)
(S)-3-Phenylheptanoic acid(+)Data not available in searched literatureChloroformData not available
(R)-3-Phenylheptanoic acid(-)Data not available in searched literatureChloroformData not available

Note: This table illustrates how specific rotation data for this compound would be presented. Specific experimental values were not available in the reviewed literature.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. A chiral molecule, such as an enantiomer of this compound, will absorb one of these polarized components more than the other, resulting in a CD spectrum.

The CD spectrum is a plot of the difference in absorbance (ΔA = AL - AR) versus wavelength. Enantiomers produce mirror-image CD spectra. For instance, if the (S)-enantiomer of this compound exhibits a positive CD band at a particular wavelength, the (R)-enantiomer will show a negative band of equal magnitude at the same wavelength. These characteristic spectral patterns are known as Cotton effects.

The chromophore in this compound responsible for its UV absorption, and thus its CD signal, is the phenyl group. The electronic transitions of the phenyl ring, when perturbed by the chiral center at the third carbon, give rise to distinct CD spectra for the (R) and (S) enantiomers. While the principles of CD spectroscopy are well-established for the stereochemical analysis of chiral carboxylic acids, specific CD spectral data for this compound are not readily found in surveyed academic journals and databases. nih.govresearchgate.netijfmr.comacs.orgacs.org The application of this method would involve dissolving the purified enantiomers in a suitable solvent and recording their CD spectra to confirm their stereochemical identity based on the sign and intensity of the observed Cotton effects.

Stereochemical Investigations and Enantiomeric Studies

Chirality in 3-Phenylheptanoic Acid and its Biological Context

This compound possesses a chiral center at the third carbon atom, the point of attachment for the phenyl group. This results in the existence of two non-superimposable mirror images, known as enantiomers: (R)-3-phenylheptanoic acid and (S)-3-phenylheptanoic acid. The presence of this stereocenter is a critical feature, as the spatial arrangement of the substituents around it can lead to significant differences in biological activity. nii.ac.jpnih.gov

The differential biological activity of enantiomers is a well-established principle in pharmacology and biochemistry. For many chiral compounds, one enantiomer may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects. While specific studies on the distinct biological roles of the individual enantiomers of this compound are not extensively detailed in the provided search results, the general principle of stereospecificity in biological systems is highly relevant. For instance, the interaction of a chiral molecule with biological receptors, enzymes, or other chiral molecules is often highly dependent on its configuration, akin to a key fitting into a lock. mdpi.com

The study of related chiral molecules, such as 3-hydroxy-5-phenylpentanoic acid, 3-hydroxy-6-phenylhexanoic acid, and 3-hydroxy-7-phenylheptanoic acid, has revealed that these compounds exhibit antimicrobial properties. nii.ac.jp This suggests that the biological activities of phenyl-substituted carboxylic acids can be influenced by their stereochemistry.

Optical Resolution Techniques for Enantiomer Separation

The separation of a racemic mixture into its individual enantiomers, a process known as optical resolution, is a crucial step in the investigation of the distinct properties of each enantiomer. libretexts.org For carboxylic acids like this compound, several methods are available.

A classical and widely used method for the resolution of racemic acids is through the formation of diastereomeric salts. nii.ac.jplibretexts.org This technique involves reacting the racemic acid with a single, pure enantiomer of a chiral base. The resulting products are a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, such as solubility. libretexts.org This difference in solubility allows for their separation by fractional crystallization. nii.ac.jplibretexts.org Once the diastereomeric salts are separated, the individual enantiomers of the carboxylic acid can be recovered by treating the separated salts with a strong acid. libretexts.org

For phenyl-substituted carboxylic acids, various chiral amines have been successfully employed as resolving agents. Examples of such resolving agents include (S)-1-phenylethylamine and cinchonidine. libretexts.orgmdpi.com The efficiency of the resolution can be influenced by the choice of the resolving agent and the solvent used for crystallization. mdpi.com X-ray crystallographic analysis of diastereomeric salts has shown that hydrogen bonding and CH/π interactions play a significant role in the chiral recognition and the stability of the less-soluble salt, which is crucial for effective separation. mdpi.com

The formation of different crystal structures, such as globular molecular clusters or 2-column structures, has been observed in the diastereomeric salts of phenyl-substituted phosphonothioic acids with chiral amines. acs.orgnih.gov The type of crystal structure formed has been correlated with the efficiency of the chiral recognition. acs.orgnih.gov

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP), are powerful methods for the analytical and preparative separation of enantiomers. mdpi.comphenomenex.com Chiral column chromatography operates on the principle of differential interaction between the enantiomers and the chiral stationary phase. libretexts.org

Several types of chiral stationary phases are available, including those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and synthetic polymers. phenomenex.comscribd.com For the separation of phenyl-substituted carboxylic acids, chiral HPLC methods have been developed. For instance, the methyl ester of 3-hydroxy-6-phenylhexanoic acid has been successfully resolved using a Daicel Chiralcel OD-3 column. nii.ac.jp The choice of the mobile phase is also critical for achieving optimal separation. scribd.com

The general approach to developing a chiral HPLC separation involves screening different chiral columns and then optimizing the mobile phase composition to achieve the best resolution between the enantiomers. phenomenex.com

Enantioselective Metabolism in Microbial Systems

Microorganisms can exhibit a high degree of stereoselectivity in their metabolic processes, making them useful tools for the kinetic resolution of racemic compounds and for studying the environmental fate of chiral pollutants. researchgate.netresearchgate.net

Studies on the microbial degradation of chiral phenyl-substituted carboxylic acids have demonstrated enantioselective metabolism. For example, the bacterium Rhodococcus rhodochrous PB1, when grown on racemic 3-phenylbutyric acid, was found to utilize only the (R)-enantiomer as a carbon and energy source. researchgate.netresearchgate.net The (S)-enantiomer was not degraded but was transformed into (S)-3-(2,3-dihydroxyphenyl)butyric acid through a cometabolic process. researchgate.netresearchgate.net This indicates that the enzymes involved in the degradation pathway are specific for one enantiomer.

The mechanism of microbial degradation of aromatic compounds often involves the activation of the carboxylic acid, followed by oxidation of the aromatic ring. wur.nl In the case of Rhodococcus rhodochrous PB1 degrading (R)-3-phenylbutyric acid, it is suggested that the degradation proceeds via either 3-phenylpropionic acid or cinnamic acid, which then undergoes hydroxylation of the aromatic ring followed by meta-cleavage. researchgate.net The stereospecificity of these enzymatic reactions is a key factor in the enantioselective metabolism observed.

While direct studies on the microbial metabolism of this compound were not found in the search results, the findings with structurally related compounds like 3-phenylbutyric acid strongly suggest that microbial systems would likely metabolize this compound in an enantioselective manner. researchgate.net

Structure Activity Relationship Sar Studies in Non Clinical Models

Correlation of Structural Motifs with Biological or Enzymatic Activities

Influence of Side Chain Length and Aromatic Ring Substitution on Microbial Metabolism and PHA Accumulation

The metabolism of phenylalkanoic acids by microorganisms, particularly the accumulation of polyhydroxyalkanoates (PHAs), is significantly influenced by the length of the aliphatic side chain and substitutions on the aromatic ring. PHAs are biodegradable polyesters produced by bacteria as a carbon and energy storage material, and their monomer composition dictates their physical properties. The incorporation of aromatic monomers, such as those derived from 3-Phenylheptanoic acid, can alter these properties, leading to novel applications. oup.com

Research on various Pseudomonas species has demonstrated a clear correlation between the side chain length of phenylalkanoic acids and the level of PHA accumulation. oup.comnih.gov For many strains, an increase in the side chain length leads to higher levels of PHA accumulation. oup.comnih.gov For instance, a dramatic increase in PHA levels is observed when the number of carbons in the side chain is increased from six to seven, as is the case with this compound. oup.com However, this trend is not universal across all Pseudomonas strains, indicating a broad diversity in their metabolic capabilities. oup.com Some strains, in fact, show a preference for shorter side chains. oup.comoup.com

The composition of the accumulated PHA is also dependent on the substrate's side chain. When grown on phenylalkanoic acids with five or more carbons in their side chain, including this compound, the resulting PHA is typically a copolymer composed of both aromatic and aliphatic monomers. oup.comnih.govrsc.org The predominant aromatic monomers are often 3-hydroxyphenylvaleric acid and 3-hydroxyphenylhexanoic acid. oup.comnih.govrsc.org This suggests that the β-oxidation pathway is involved in the breakdown of the phenylalkanoic acid side chain.

Furthermore, the position of substitution on the aromatic ring can impact microbial metabolism. While the provided search results focus more on the side chain, the general principles of microbial degradation of aromatic compounds suggest that the position and nature of substituents on the phenyl ring would influence the initial enzymatic attack and subsequent metabolic pathways. researchgate.net The presence of hydroxyl groups, for example, can alter the antimicrobial potency of phenylcarboxylic acids. heraldopenaccess.us

Table 1: Effect of Phenylalkanoic Acid Side Chain Length on PHA Accumulation in Select Pseudomonas Strains
Pseudomonas StrainSubstratePHA Accumulation (% CDW)Key Observation
P. putida S12Phenylhexanoic acidData not specifiedIncreased PHA accumulation with increased side chain length. oup.com
P. putida S12Phenylheptanoic acidData not specified
P. jessenii C8Phenylhexanoic acidData not specifiedDramatic increase in PHA with side chain increase from 6 to 7 carbons. oup.com
P. jessenii C8Phenylheptanoic acidData not specified
P. putida D5Phenylhexanoic acidData not specifiedDramatic increase in PHA with side chain increase from 6 to 7 carbons, but no further increase with phenyloctanoic acid. oup.comoup.com
P. putida D5Phenylheptanoic acidData not specified
P. fluorescens B2Phenylhexanoic acidData not specifiedHigher PHA accumulation from substrates with shorter side chains. oup.comoup.com
P. fluorescens B2Phenylheptanoic acidData not specified

SAR in Microbial Enzyme Inhibition Mechanisms

Beyond its role as a substrate for PHA synthesis, this compound and its structural analogs have been investigated as inhibitors of microbial enzymes. The structural features of these molecules, namely the aliphatic chain and the aromatic ring, are crucial for their inhibitory activity.

For example, 7-phenylheptanoic acid, a close structural relative of this compound, has been shown to inhibit tryptophan indole (B1671886) lyase (TIL), a bacterial enzyme involved in the production of indole, a precursor to the uremic toxin indoxyl sulfate. researchgate.netnih.gov The inhibitory potency of phenylalkanoic acids against TIL is influenced by the length of the methylene (B1212753) chain separating the aromatic ring and the carboxyl group. nih.gov This suggests that the spatial arrangement of the phenyl group and the carboxylic acid is critical for binding to the enzyme's active site. The phenyl group itself is important for this inhibitory action. nih.gov

Furthermore, studies on other enzyme systems, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), have revealed detailed SAR for related compounds. nih.govescholarship.orgescholarship.org While not directly involving this compound, these studies on inhibitors with phenylalkyl moieties highlight the importance of the hydrophobic chain and the aromatic ring in achieving potent and selective enzyme inhibition. For instance, the modification of the aromatic group in a series of β-lactone inhibitors led to significant changes in their potency against NAAA. nih.govescholarship.org This underscores the principle that both the length and branching of the alkyl chain, as well as substitutions on the phenyl ring, are key determinants of a molecule's ability to interact with and inhibit microbial enzymes. nih.gov

Computational Chemistry and Molecular Modeling Approaches

To gain a deeper understanding of the interactions between this compound and its biological targets at a molecular level, computational methods are employed.

Ligand-Protein Docking for Mechanistic Insights into Enzymatic Interactions

Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. This method has been applied to study the interaction of phenylalkanoic acids with various enzymes. For instance, docking studies have been used to investigate the binding of fatty acids and their derivatives to the pore of voltage-gated sodium channels. nih.gov In the context of enzyme inhibition, docking can help to visualize how a molecule like this compound might fit into the active site of an enzyme, identifying key interactions such as hydrogen bonds and hydrophobic contacts that contribute to its binding affinity. mdpi.com

For example, in the study of NAAA inhibitors, docking simulations were performed to understand how different structural analogs bind to the enzyme's active site. escholarship.org These studies can reveal the importance of specific residues within the protein for ligand recognition and can guide the design of more potent and selective inhibitors. The phenyl group of compounds like this compound can engage in favorable interactions with aromatic amino acid residues in the binding pocket of a protein.

Molecular Dynamics Simulations in Biological Systems

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction over time. These simulations can be used to assess the stability of the binding pose predicted by docking and to explore the conformational changes that may occur in both the ligand and the protein upon binding. nih.gov

MD simulations have been used to study the behavior of phenylalkanoic acids within biological membranes and their interactions with membrane-bound proteins. nih.gov For compounds like 7-phenylheptanoic acid, MD simulations could be used to validate docking poses and to assess the stability of the inhibitor within the enzyme's active site. These computational approaches are invaluable for rationalizing the observed SAR and for providing a mechanistic basis for the biological activity of this compound and related compounds.

Table 2: Computational Methods in the Study of Phenylalkanoic Acids
Computational MethodApplicationKey Insights
Ligand-Protein Docking (e.g., AutoDock, Schrödinger Suite)Predicting the binding mode of phenylalkanoic acids to protein targets. nih.govmdpi.comIdentifies potential binding poses and key interactions with active site residues. mdpi.com Helps to rationalize SAR data.
Molecular Dynamics (MD) Simulations (e.g., GROMACS, CHARMM)Assessing the stability of ligand-protein complexes and exploring conformational changes over time. nih.govProvides a dynamic view of the interaction, validates docking results, and helps to understand the flexibility of the ligand and protein. nih.gov

Emerging Research Directions and Future Perspectives

Novel Applications in Biomaterials Science

The development of sustainable and biocompatible materials is a critical area of modern science. Polyhydroxyalkanoates (PHAs), which are biodegradable polyesters produced by various microorganisms, have garnered significant attention as a promising alternative to conventional plastics. researchgate.net A particularly innovative area of research involves the incorporation of aromatic monomers, such as those derived from phenylalkanoic acids, to create PHAs with enhanced properties. researchgate.netnih.gov

When Pseudomonas putida CA-3 is cultivated with 3-phenylheptanoic acid as the carbon source, it synthesizes a unique PHA copolymer. researchgate.net This biopolymer is composed of monomers that include (R)-3-hydroxyphenylheptanoate and (R)-3-hydroxyphenylvaleroate, demonstrating the direct incorporation of the aromatic acid into the polymer chain. researchgate.net The inclusion of these aromatic side chains can significantly alter the physical and chemical properties of the resulting PHA, such as its thermoplasticity and biodegradability, making it suitable for a range of specialized applications. researchgate.netnih.gov

The properties of these aromatic PHAs can be tailored by varying the structure of the phenylalkanoic acid precursor. For example, PHAs accumulated from phenylvaleric and phenylhexanoic acid have been found to be partially crystalline, while those from other phenylalkanoic acids are amorphous. nih.gov This ability to control the polymer's crystallinity opens up possibilities for designing biomaterials with specific mechanical strengths and degradation rates for applications in tissue engineering, drug delivery, and environmentally friendly packaging. azom.com

Table 1: Monomer Composition of PHA from Pseudomonas putida CA-3 Grown on Phenylalkanoic Acids
Growth SubstrateAromatic Monomers IncorporatedReference
Phenylheptanoic acid(R)-3-hydroxyphenylheptanoate, (R)-3-hydroxyphenylvaleroate researchgate.net
Phenylvaleric acid(R)-3-hydroxyphenylvalerate nih.gov
Phenylhexanoic acid(R)-3-hydroxyphenylhexanoate nih.gov

Advanced Biotransformation and Biocatalysis Research utilizing this compound

Biotransformation, the process of using biological systems to convert organic compounds, is a powerful tool for producing valuable chemicals. mdpi.com The unique chemical structure of this compound makes it an interesting substrate for biocatalytic reactions to generate novel compounds with potential applications in pharmaceuticals and specialty chemicals.

Enzymes such as lipases and dehydrogenases are key players in biocatalysis. For instance, studies on the related compound 3-phenylpropionic acid have shown that its coenzyme A ester is a specific substrate for medium-chain acyl-CoA dehydrogenase (MCAD), which catalyzes its dehydrogenation. nih.gov This suggests that similar enzymatic pathways could be exploited for the transformation of this compound. The in vitro reactivity of 3-phenylpropionyl-CoA has been demonstrated with purified rat and human liver acyl-CoA dehydrogenases, leading to the formation of trans-cinnamoyl-CoA. nih.gov

Furthermore, microbial transformation offers a versatile approach for modifying complex organic molecules. nih.gov Research on the microbial transformation of esters of chlorinated carboxylic acids by Pseudomonas putida has shown that the rate of transformation can be influenced by the length of the alkyl chain. nih.gov This indicates that microorganisms possess the enzymatic machinery to act on a variety of substituted carboxylic acids, and similar processes could be developed for this compound.

The development of multi-enzyme cascade reactions, where several enzymes work in a coordinated manner, is a frontier in biocatalysis. researchgate.netmdpi.com Such cascades can enable the synthesis of complex molecules from simple precursors in a one-pot reaction, offering a more efficient and sustainable alternative to traditional chemical synthesis. researchgate.netmdpi.com Future research in this area could focus on designing enzymatic pathways for the conversion of this compound into novel, high-value products.

Integration of Multi-Omics Data in Metabolic Pathway Elucidation of Phenylalkanoic Acids

Understanding the metabolic fate of phenylalkanoic acids within biological systems is crucial for both biotechnological applications and for assessing their environmental impact. The advent of "multi-omics" technologies, which involve the comprehensive analysis of genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics), provides an unprecedented opportunity to unravel complex metabolic pathways. nih.gov

Transcriptomic analysis, for example, can reveal how the expression of genes changes in response to the presence of a specific compound. A study on the degradation of 3-phenoxybenzoic acid by Aspergillus oryzae M-4 used transcriptome analysis to identify the upregulation of genes involved in oxidative stress response, membrane transport, and DNA repair. nih.gov This approach also suggested the involvement of specific enzymes, such as flavin-dependent monooxygenases and cytochrome P450, in the hydroxylation and subsequent degradation of the aromatic acid. nih.gov

Metabolomics, the large-scale study of small molecules, provides a direct snapshot of the metabolic state of a cell or organism. sheffield.ac.uk By combining metabolomic data with genomic and transcriptomic data, researchers can construct detailed metabolic network models. frontiersin.org These models can be used to predict metabolic fluxes and identify key enzymes and regulatory points in a pathway.

The integration of multi-omics data has been successfully applied to understand the metabolism of various xenobiotics and to characterize complex diseases. nih.govnih.gov Applying these powerful analytical strategies to the study of this compound metabolism in various microorganisms could lead to the discovery of novel catabolic pathways and the identification of enzymes with potential for biocatalytic applications. This knowledge is essential for the rational design of microbial strains with enhanced capabilities for producing PHA-based biomaterials or for the bioremediation of environments contaminated with aromatic compounds.

Development of Advanced Analytical Platforms for Comprehensive Phenylalkanoic Acid Profiling

Accurate and comprehensive analysis of phenylalkanoic acids and their metabolites is essential for all areas of research, from biomaterials science to metabolic engineering. The development of advanced analytical platforms, particularly those based on chromatography and mass spectrometry, is crucial for achieving the necessary sensitivity and selectivity for this class of compounds.

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for the separation and identification of a wide range of organic molecules, including fatty acids and their derivatives. creative-proteomics.comsemanticscholar.org High-resolution mass spectrometry, in particular, allows for the accurate determination of the elemental composition of molecules, which is invaluable for identifying unknown metabolites. lcms.cz Furthermore, tandem mass spectrometry (MSn) techniques, such as collision-induced dissociation (CID), can provide detailed structural information by fragmenting molecules and analyzing the resulting patterns. lcms.cz

A significant challenge in the analysis of phenylalkanoic acids is the presence of isomers, which have the same chemical formula but different structural arrangements. Advanced chromatographic techniques, coupled with mass spectrometry, have shown promise in differentiating between positional isomers of complex organic molecules. nih.gov For example, different fragmentation patterns in the mass spectra can serve as diagnostic markers for specific isomers. nih.gov

The development of high-throughput analytical platforms is another important research direction. azom.com These platforms can rapidly screen large numbers of samples, which is essential for applications such as the optimization of fermentation processes for PHA production or for metabolomic studies that involve the analysis of numerous biological samples. The integration of automated sample preparation with advanced analytical instrumentation is key to achieving the required throughput and reproducibility for these demanding applications. azom.com

Table 2: Advanced Analytical Techniques for Phenylalkanoic Acid Analysis
TechniqueApplicationKey AdvantagesReference
Gas Chromatography-Mass Spectrometry (GC-MS)Quantification of fatty acid methyl esters, isomer differentiation.High resolution, established methods for fatty acid analysis. mdpi.comsemanticscholar.org
Liquid Chromatography-Mass Spectrometry (LC-MS)Analysis of complex biological matrices, profiling of a wide range of metabolites.High sensitivity, suitable for non-volatile compounds. creative-proteomics.com
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination, identification of unknown compounds.High mass accuracy and resolving power. lcms.cz
Tandem Mass Spectrometry (MS/MS, MSn)Structural elucidation of molecules, differentiation of isomers.Provides detailed fragmentation information. lcms.cz

Q & A

Q. What are the established synthetic pathways for 3-phenylheptanoic acid, and how can researchers validate their purity and yield?

  • Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or carboxylation of phenyl-substituted intermediates. To validate purity, use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm), comparing retention times against certified reference standards. Yield optimization requires iterative adjustments of reaction parameters (e.g., temperature, catalyst loading) using design-of-experiment (DoE) frameworks. Ensure reproducibility by triplicate trials and reporting confidence intervals (e.g., ±5% yield variation) .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and physicochemical properties?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the compound’s structure, particularly the phenyl group’s substitution pattern. Pair this with Fourier-transform infrared spectroscopy (FTIR) to validate carboxylic acid functional groups (peak ~1700 cm⁻¹). For physicochemical properties, use differential scanning calorimetry (DSC) to determine melting points and gas chromatography-mass spectrometry (GC-MS) for volatility assessment. Cross-validate results with computational tools like density functional theory (DFT) to predict spectral data .

Q. How can researchers design in vitro assays to assess this compound’s bioactivity while minimizing interference from solvent artifacts?

  • Methodological Answer : Use solvent controls (e.g., DMSO or ethanol) at concentrations ≤0.1% (v/v) to avoid cytotoxicity. For bioactivity assays (e.g., enzyme inhibition), pre-incubate the compound with target proteins and measure activity kinetically. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only). Normalize data to account for batch variability and apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) .

Advanced Research Questions

Q. How should conflicting data on this compound’s metabolic stability be resolved across different in vitro models?

  • Methodological Answer : Discrepancies often arise from variations in hepatocyte sources (e.g., human vs. rodent) or incubation conditions. Standardize protocols using pooled human liver microsomes and replicate experiments under controlled O₂/CO₂ levels. Apply mixed-effects regression models to account for inter-study variability. Cross-reference results with in silico predictions (e.g., CYP450 interaction maps) to identify metabolic hotspots .

Q. What experimental frameworks are recommended for studying this compound’s pharmacokinetics in vivo, considering clustered data from repeated measurements?

  • Methodological Answer : Use a crossover study design with longitudinal sampling (e.g., blood draws at 0, 2, 4, 8, 24 hours post-administration). For clustered data (multiple observations per subject), employ generalized estimating equations (GEE) or multilevel modeling to account for intra-subject correlations. Validate bioavailability metrics (AUC, Cmax) against non-compartmental analysis (NCA) software like WinNonlin® .

Q. How can computational and experimental approaches be integrated to elucidate this compound’s structure-activity relationships (SAR) for drug discovery?

  • Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis of target proteins (e.g., PPAR-γ). Validate predicted binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For SAR refinement, synthesize analogs with systematic substitutions (e.g., halogenation at the phenyl ring) and test activity in dose-response assays. Use partial least squares (PLS) regression to correlate structural descriptors with bioactivity .

Q. What strategies mitigate environmental interference when assessing this compound’s degradation in wastewater systems?

  • Methodological Answer : Simulate degradation using OECD 301B ready biodegradability tests under controlled pH (6–8) and temperature (20–25°C). Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., ¹³C-3-phenylheptanoic acid) to track degradation products. Account for matrix effects by spiking samples into real wastewater and comparing recovery rates. Use kinetic modeling (e.g., first-order decay) to estimate half-lives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.